molecular formula C12H16N2O2 B1376184 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one CAS No. 1468499-96-8

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Cat. No. B1376184
M. Wt: 220.27 g/mol
InChI Key: BPBBHFHPMGPTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one, commonly known as 3-AEPO, is an organic compound with a unique molecular structure. It is a derivative of oxazinan-2-one, which is a heterocyclic compound containing an oxazinan ring. 3-AEPO has been widely studied due to its potential applications in biochemistry, medicine, and other scientific fields.

Scientific Research Applications

  • Diastereoselective Synthesis of Cyclic β2,3-Amino Acids

    • The 1,3-oxazinan-6-one scaffold demonstrates its versatility in the diastereoselective synthesis of cyclic β2,3-amino acids. This process involves alkylating 4-vinyl, 4-allyl, and 4-butenyl oxazinan-6-ones with alkenyl electrophiles, followed by transformation into 4,5-cyclic-1,3-oxazinan-6-ones using ring closing metathesis. These products are crucial for producing a variety of cyclic β2,3-amino acids, highlighting the scaffold's synthetic utility for generating β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).
  • Chiral 1,3-oxazinan-2-ones Synthesis from Carbohydrate Derivatives

    • Chiral 1,3-oxazinan-2-ones serve as crucial intermediates for synthesizing pharmaceutical compounds and amino alcohols. A novel synthetic method for chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues from carbohydrate derivatives has been developed. This involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation (Ella-Menye, Sharma, & Wang, 2005).
  • Hetero Diels–Alder Reactions for 1,3-oxazinan-4-ones

    • The hetero Diels–Alder strategy has been employed for synthesizing 5-phenylthio-1,3-oxazinan-4-ones. These cycloadducts are valuable intermediates for creating 1,3-aminoalcohols, which are key in synthesizing biologically significant molecules like optically active Duloxetines and Fluoxetines. A novel microwave-assisted desulfurization reaction is also reported in this context (Panunzio et al., 2006).
  • Electrooxidative Cyclization of Hydroxyamino Compounds

    • Novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives have been synthesized from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, respectively, using electrooxidative methods. This process significantly increases the yields of the corresponding cyclized compounds by employing catalytic amounts of iodide ions. For 3-dialkylamino-1-phenylpropanols, cyclic 6-phenyl-1,3-oxazinane derivatives are obtained using only a small excess of base (Okimoto et al., 2012).

properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(13)10-3-5-11(6-4-10)14-7-2-8-16-12(14)15/h3-6,9H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBBHFHPMGPTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCOC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Reactant of Route 2
Reactant of Route 2
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Reactant of Route 3
Reactant of Route 3
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Reactant of Route 4
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Reactant of Route 5
Reactant of Route 5
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Reactant of Route 6
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.